2,4,6-Trichloro-5-iodopyrimidine
Overview
Description
2,4,6-Trichloro-5-iodopyrimidine is an organic compound with the molecular formula C4Cl3IN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms and one iodine atom attached to the pyrimidine ring, making it a highly halogenated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as barbituric acid. The process includes chlorination using phosphorus oxychloride and subsequent iodination. The reaction is typically carried out in a solvent like dioxane, with triethylamine as a base to neutralize the hydrogen chloride formed during the reaction.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-5-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dioxane, often with a base such as triethylamine.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride, depending on the desired transformation.
Major Products Formed
The major products formed from the substitution reactions of this compound include various substituted pyrimidine derivatives, which can be further functionalized for use in different applications.
Scientific Research Applications
2,4,6-Trichloro-5-iodopyrimidine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-iodopyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen atoms in the compound can enhance its binding affinity to biological targets, making it a potent inhibitor or modulator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-iodopyrimidine: Contains one less chlorine atom, which can affect its chemical reactivity and biological activity.
2,4,6-Tribromopyrimidine: Contains bromine atoms instead of chlorine and iodine, leading to different reactivity and applications.
Uniqueness
2,4,6-Trichloro-5-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. The combination of these halogens allows for versatile reactivity in synthetic chemistry and potential for diverse biological activities.
Properties
IUPAC Name |
2,4,6-trichloro-5-iodopyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKQYDNIUTLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-61-4 | |
Record name | 2,4,6-trichloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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